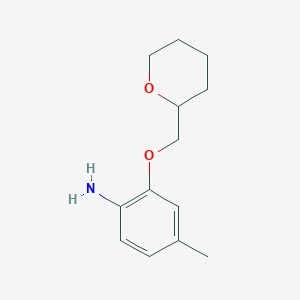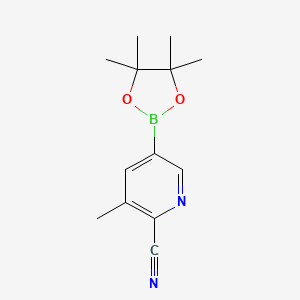![molecular formula C14H18N4O B1452004 1-[1-(3-Methoxy-phenyl)-1H-imidazol-2-yl]-piperazine CAS No. 1019111-61-5](/img/structure/B1452004.png)
1-[1-(3-Methoxy-phenyl)-1H-imidazol-2-yl]-piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(3-Methoxy-phenyl)-1H-imidazol-2-yl]-piperazine is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its diverse chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3-Methoxy-phenyl)-1H-imidazol-2-yl]-piperazine typically involves the condensation of 3-methoxyphenylhydrazine with glyoxal, followed by cyclization to form the imidazole ring. The resulting imidazole derivative is then reacted with piperazine to yield the final compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[1-(3-Methoxy-phenyl)-1H-imidazol-2-yl]-piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[1-(3-Methoxy-phenyl)-1H-imidazol-2-yl]-piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of optoelectronic materials and nonlinear optical applications.
Mechanism of Action
The mechanism of action of 1-[1-(3-Methoxy-phenyl)-1H-imidazol-2-yl]-piperazine involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The piperazine moiety can enhance the compound’s binding affinity to its targets, increasing its overall efficacy .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methoxyphenyl)imidazole
- 1-(3-Methoxyphenyl)piperazine
- 1-(3-Methoxyphenyl)-2-methylimidazole
Uniqueness
1-[1-(3-Methoxy-phenyl)-1H-imidazol-2-yl]-piperazine is unique due to the presence of both the imidazole and piperazine moieties in its structure. This combination enhances its chemical reactivity and biological activity, making it more versatile compared to its similar compounds .
Properties
CAS No. |
1019111-61-5 |
|---|---|
Molecular Formula |
C14H18N4O |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
1-[1-(3-methoxyphenyl)imidazol-2-yl]piperazine |
InChI |
InChI=1S/C14H18N4O/c1-19-13-4-2-3-12(11-13)18-10-7-16-14(18)17-8-5-15-6-9-17/h2-4,7,10-11,15H,5-6,8-9H2,1H3 |
InChI Key |
NOAGBGRPGGAYTH-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2C=CN=C2N3CCNCC3 |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CN=C2N3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-Chloro-2-pyridinyl)carbonyl]-2-piperidinecarboxylic acid](/img/structure/B1451925.png)
![2-Chloro-5-[(3-methylbutan-2-yl)amino]benzoic acid](/img/structure/B1451927.png)

![6-{[(2-Chloro-6-fluorophenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1451931.png)


![1-(4-Methoxybenzyl)-6-((trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1451935.png)

![Methyl 7-cyclopropyl-1-ethyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1451939.png)



